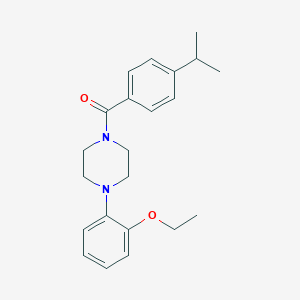
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine, also known as EPP, is a chemical compound that belongs to the family of piperazine derivatives. EPP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood. However, studies have shown that 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine can modulate various signaling pathways involved in cell growth, proliferation, and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its potential therapeutic applications in various fields of research. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects, inhibit the growth of cancer cells, and improve cognitive function. However, one of the limitations of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine. One area of research could be to further investigate the mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine and its effects on various signaling pathways. Another area of research could be to investigate the potential therapeutic applications of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in other fields, such as infectious diseases. Additionally, research could be conducted to improve the solubility of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in water to make it more suitable for administration in animal studies. Overall, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-isopropylbenzoyl chloride in the presence of a base catalyst. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been studied as a potential drug candidate for the treatment of drug-resistant bacterial infections.
Propriétés
Nom du produit |
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C22H28N2O2/c1-4-26-21-8-6-5-7-20(21)23-13-15-24(16-14-23)22(25)19-11-9-18(10-12-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3 |
Clé InChI |
KZSGKMOFYHIQCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
